(4-Chlorophenyl)(3-{[(4-chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone
Overview
Description
(4-Chlorophenyl)(3-{[(4-chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone: is a complex organic compound characterized by its multiple chlorophenyl groups and benzofuran structure
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may have applications in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: : It can be used in the production of advanced materials and chemical intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzofuran core. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of the benzofuran with a halogenated phenyl compound. The reaction conditions usually require a palladium catalyst and a base, often conducted in a solvent such as toluene or water.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and minimize by-products. This might include the use of continuous flow reactors, which can offer better control over reaction parameters and improved safety compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The chlorophenyl groups can be oxidized to form corresponding chlorophenols.
Reduction: : Reduction of the benzofuran core can lead to the formation of dihydrobenzofurans.
Substitution: : The compound can undergo nucleophilic substitution reactions at the chloro positions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as sodium hydroxide (NaOH) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of 4-chlorophenol derivatives.
Reduction: : Formation of dihydrobenzofuran derivatives.
Substitution: : Formation of various substituted phenyl derivatives.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is not well-documented, but it likely involves interactions with specific molecular targets and pathways. Potential targets could include enzymes or receptors that are relevant to its biological activity.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, including the presence of multiple chlorophenyl groups and the benzofuran core. Similar compounds might include other benzofuran derivatives or chlorophenyl-containing molecules. the exact structure and properties of these compounds can vary significantly, leading to different biological and chemical behaviors.
List of Similar Compounds
Benzofuran derivatives: : Compounds with similar benzofuran cores but different substituents.
Chlorophenyl-containing molecules: : Compounds with chlorophenyl groups in different positions or configurations.
Properties
IUPAC Name |
(4-chlorophenyl)-[3-[(4-chlorophenyl)sulfanylmethyl]-1-benzofuran-2-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2O2S/c23-15-7-5-14(6-8-15)21(25)22-19(18-3-1-2-4-20(18)26-22)13-27-17-11-9-16(24)10-12-17/h1-12H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCOPLHVOXMSAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CSC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101145260 | |
Record name | (4-Chlorophenyl)[3-[[(4-chlorophenyl)thio]methyl]-2-benzofuranyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101145260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338411-44-2 | |
Record name | (4-Chlorophenyl)[3-[[(4-chlorophenyl)thio]methyl]-2-benzofuranyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338411-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chlorophenyl)[3-[[(4-chlorophenyl)thio]methyl]-2-benzofuranyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101145260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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